8-(4-ethylbenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
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Overview
Description
8-(4-ethylbenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-ethylbenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one typically involves multiple steps, including the formation of the quinoline core, the introduction of the dioxino group, and the attachment of the ethylbenzoyl and methoxyphenylmethyl groups. Common synthetic routes may involve:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene.
Introduction of the Dioxino Group: This step may involve the reaction of the quinoline derivative with a suitable diol under acidic conditions to form the dioxino ring.
Attachment of the Ethylbenzoyl Group: This can be done through Friedel-Crafts acylation using 4-ethylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Methoxyphenylmethyl Group: This step may involve the reaction of the intermediate compound with 2-methoxybenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenylmethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenylmethyl group may yield 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. These activities can be explored through in vitro and in vivo studies.
Medicine
In medicinal chemistry, the compound can be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets can be studied to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-(4-ethylbenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 8-(4-methylbenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
- 8-(4-ethylbenzoyl)-6-[(2-hydroxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
- 8-(4-ethylbenzoyl)-6-[(2-methoxyphenyl)ethyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
Uniqueness
The uniqueness of 8-(4-ethylbenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
8-(4-ethylbenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a complex organic compound with a molecular formula of C28H25NO5 and a molecular weight of 455.51 g/mol. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The unique structural features of this compound enhance its potential applications in medicinal chemistry.
The biological activity of this compound is attributed to its ability to interact with various biological targets. The specific mechanisms may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors.
- Cellular Signaling Interference : The compound may disrupt cellular signaling pathways that are crucial for cell survival and proliferation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro.
- Anti-inflammatory Effects : It may reduce inflammation by modulating immune responses.
Antimicrobial Activity
A study evaluated the antibacterial effects of several quinoline derivatives including this compound against Mycobacterium tuberculosis. The results indicated that the compound displayed significant activity against resistant strains where traditional antibiotics failed.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
8-(4-ethylbenzoyl)-6-[(2-methoxyphenyl)methyl]-2H... | M. tuberculosis | 12 µg/mL |
Isoniazid | M. tuberculosis | 0.5 µg/mL |
Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that the compound inhibited cell growth significantly at concentrations ranging from 10 to 30 µM.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical cancer) | 20 | Induction of apoptosis |
MCF-7 (breast cancer) | 15 | Cell cycle arrest |
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several key steps:
- Formation of the Quinoline Core : Achieved through methods such as Skraup synthesis.
- Introduction of the Dioxino Group : Involves reactions with suitable diols under acidic conditions.
- Functional Group Attachments : Utilizes Friedel-Crafts acylation for attaching the ethylbenzoyl group and nucleophilic substitution for the methoxyphenylmethyl group.
These synthetic routes are optimized to enhance yield and purity while adhering to green chemistry principles.
Properties
IUPAC Name |
8-(4-ethylbenzoyl)-6-[(2-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO5/c1-3-18-8-10-19(11-9-18)27(30)22-17-29(16-20-6-4-5-7-24(20)32-2)23-15-26-25(33-12-13-34-26)14-21(23)28(22)31/h4-11,14-15,17H,3,12-13,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRFEISSPJSHLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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